(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE
Overview
Description
(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE typically involves the condensation of 1H-1,3-benzimidazole with 1,3-benzodioxole-5-carbaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its benzimidazole moiety is known to interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-1,3-Benzimidazole: A parent compound with a simpler structure, known for its broad-spectrum biological activities.
1,3-Benzodioxole: Another parent compound that serves as a building block for various bioactive molecules.
(E)-1-(1H-1,3-Benzimidazol-1-yl)-2-phenylethene: A structurally similar compound with a phenyl group instead of the benzodioxole moiety.
Uniqueness
(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE is unique due to the presence of both benzimidazole and benzodioxole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(benzimidazol-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17(19-10-18-13-3-1-2-4-14(13)19)8-6-12-5-7-15-16(9-12)22-11-21-15/h1-10H,11H2/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMBAPNNFHHQLX-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N3C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N3C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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